molecular formula C15H11F3N6OS B10951570 [7-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](thiophen-2-yl)methanone

[7-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](thiophen-2-yl)methanone

Cat. No.: B10951570
M. Wt: 380.3 g/mol
InChI Key: GDGMJPRMIWIBKC-UHFFFAOYSA-N
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Description

The compound 7-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone is a complex organic molecule featuring a unique combination of pyrazole, triazolopyrimidine, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone typically involves multi-step organic reactions. A common synthetic route may include:

  • Formation of the Pyrazole Ring : Starting from a suitable precursor, such as 1-methyl-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions.
  • Introduction of the Trifluoromethyl Group : The trifluoromethyl group can be introduced via nucleophilic substitution or electrophilic addition reactions.
  • Construction of the Triazolopyrimidine Core : This step involves the formation of the triazolopyrimidine ring system, often through cyclization reactions involving hydrazine derivatives and suitable aldehydes or ketones.
  • Attachment of the Thiophene Moiety : The thiophene ring is introduced through cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate thiophene derivatives.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.

Chemical Reactions Analysis

Types of Reactions: 7-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone can undergo various chemical reactions, including:

  • Oxidation : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
  • Reduction : Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
  • Substitution : Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the substituents and reaction conditions.
Common Reagents and Conditions:
  • Oxidation : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
  • Reduction : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
  • Substitution : Halogenating agents, nucleophiles like amines or thiols

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

7-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone has several scientific research applications:

  • Medicinal Chemistry : This compound may serve as a lead molecule for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
  • Biological Studies : It can be used in biochemical assays to study enzyme inhibition, receptor binding, or cellular uptake.
  • Materials Science : The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
  • Chemical Biology : It can be employed as a probe to investigate biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 7-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone depends on its specific application. In medicinal chemistry, it may act by:

  • Inhibiting Enzymes : Binding to the active site of enzymes and preventing substrate conversion.
  • Modulating Receptors : Interacting with receptor sites to either activate or inhibit signal transduction pathways.
  • Altering Cellular Pathways : Affecting cellular processes such as apoptosis, proliferation, or differentiation through interaction with key molecular targets.

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: The uniqueness of 7-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone lies in its combination of structural motifs, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the thiophene moiety may contribute to unique electronic properties.

Properties

Molecular Formula

C15H11F3N6OS

Molecular Weight

380.3 g/mol

IUPAC Name

[7-(1-methylpyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C15H11F3N6OS/c1-23-6-8(5-20-23)11-10(12(25)9-3-2-4-26-9)13(15(16,17)18)22-14-19-7-21-24(11)14/h2-7,11H,1H3,(H,19,21,22)

InChI Key

GDGMJPRMIWIBKC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2C(=C(NC3=NC=NN23)C(F)(F)F)C(=O)C4=CC=CS4

Origin of Product

United States

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